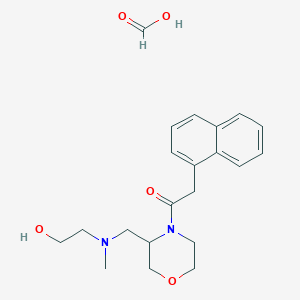![molecular formula C16H23NO5S B6502809 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1421453-21-5](/img/structure/B6502809.png)
1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one, or HMPSPE for short, is a synthetic molecule with a wide range of potential applications in the fields of science and technology. HMPSPE is a versatile molecule that can be used in a variety of chemical reactions and processes, and has been studied for its potential use in a variety of applications, ranging from drug discovery to materials science.
科学的研究の応用
HMPSPE has been studied for its potential use in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In the field of drug discovery, HMPSPE has been studied for its potential use as a scaffold for the development of novel therapeutic agents. In the field of materials science, HMPSPE has been studied for its potential use in the synthesis of new materials with unique properties. In the field of biochemistry, HMPSPE has been studied for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of HMPSPE is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, in order to produce its various effects. HMPSPE is believed to have an affinity for certain enzymes, which may explain its ability to affect various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMPSPE are not yet fully understood. However, it is believed to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the inhibition of certain receptors. In addition, HMPSPE has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
実験室実験の利点と制限
HMPSPE has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.
将来の方向性
Given the potential of HMPSPE, there are a number of potential future directions for its use in scientific research. These potential future directions include further studies into its mechanism of action, its potential use in drug discovery, its potential use in the synthesis of new materials, and its potential use in the synthesis of biologically active compounds. Additionally, further studies into its biochemical and physiological effects, as well as its potential toxicity, are needed in order to fully understand its potential applications.
合成法
HMPSPE is synthesized by a multi-step process that begins with the reaction of 4-chloro-3-methyl-1,2-dioxolane with 2-chlorobenzyl alcohol in the presence of a base. This reaction produces 4-chloro-2-(4-chlorobenzyloxy)morpholine, which is then reacted with propane-2-sulfonyl chloride in the presence of a base to produce 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one.
特性
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(2)23(20,21)15-5-3-13(4-6-15)9-16(19)17-7-8-22-11-14(17)10-18/h3-6,12,14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBIUAERXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)morpholino)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl pyridine-4-carboxylate](/img/structure/B6502740.png)
![9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502748.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
![3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502762.png)
![4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6502771.png)
![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6502801.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)
![9-[4-(2-hydroxyethyl)phenyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502824.png)

![3-{4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6502833.png)
![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)